5-(Trifluoromethyl)pyrazole-3-carboxamide
Overview
Description
5-(Trifluoromethyl)pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H4F3N3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyrazole ring, which is further substituted with a carboxamide group.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or acting as receptor antagonists .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyrazole-3-carboxamide. These factors could include pH, temperature, presence of other molecules, and the specific biological environment within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as silver or copper salts .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Trifluoromethyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrazole: Another pyrazole derivative with similar structural features but different functional groups.
5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide: A closely related compound with slight variations in the substitution pattern.
Uniqueness: 5-(Trifluoromethyl)pyrazole-3-carboxamide stands out due to its specific combination of the trifluoromethyl and carboxamide groups, which confer unique chemical and biological properties. This makes it particularly valuable in drug discovery and material science applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(4(9)12)10-11-3/h1H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCQBYSIGOKBNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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